Product packaging for 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole(Cat. No.:)

3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13237572
M. Wt: 175.27 g/mol
InChI Key: RQQDXLHLDCCUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole (CAS 1388071-97-3) is an indoline derivative of interest in medicinal chemistry and organic synthesis. This compound features a core 2,3-dihydro-1H-indole structure, a privileged scaffold in drug discovery due to its prevalence in biologically active molecules . The molecular formula is C12H17N, and it has a molecular weight of 175.27 g/mol . 2,3-Dihydroindole (indoline) derivatives are recognized as promising agents for developing compounds with neuroprotective and antioxidant properties . This specific derivative, with ethyl and methyl substituents on its heterocyclic ring, serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such scaffolds in the design and exploration of novel ligands for various biological targets. For instance, structurally related dihydroindole compounds are investigated as analogs of endogenous neurohormones like melatonin, and for their potential interactions with melatonin receptor subtypes . The conformational constraints imposed by the saturated ring can influence a compound's affinity for biological targets and is a valuable feature in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle the compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13237572 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-3,5-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-12(3)8-13-11-6-5-9(2)7-10(11)12/h5-7,13H,4,8H2,1-3H3

InChI Key

RQQDXLHLDCCUOL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 3,5 Dimethyl 2,3 Dihydro 1h Indole and Its Analogues

Retrosynthetic Strategies for the 2,3-Dihydro-1H-indole Core

A logical retrosynthetic analysis of 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole reveals that the core 2,3-dihydro-1H-indole structure can be disconnected to unveil key precursors. The primary disconnection involves the reduction of the corresponding 3H-indole (indolenine) intermediate, which itself can be traced back to a cyclization reaction.

Exploration of Cyclization Reactions to Form the Dihydroindole Ring System

The formation of the 2,3-dihydro-1H-indole ring system can be approached through several cyclization strategies. One of the most prominent and versatile methods is the Fischer indole (B1671886) synthesis, which can be adapted to form 3,3-disubstituted indolenines in what is often termed an "interrupted" Fischer indole synthesis. ijaresm.comnumberanalytics.comnih.gov This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. researchgate.netwikipedia.org

For the synthesis of this compound, the key cyclization step would involve the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with 2-butanone (B6335102). The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the 3-ethyl-3,5-dimethyl-3H-indole intermediate. This indolenine can then be reduced to the target 2,3-dihydro-1H-indole.

Alternative cyclization methods to form the dihydroindole core include transition-metal-catalyzed reactions and reductive cyclizations of nitro compounds, although the Fischer indole synthesis remains a highly efficient and widely used method for accessing 3,3-disubstituted systems.

Assessment of Precursor Synthesis Routes for the Ethyl and Dimethyl Substituents

The specific substitution pattern of the target molecule, with an ethyl and a methyl group at the C3 position and a methyl group at the C5 position, is strategically introduced through the choice of starting materials in the Fischer indole synthesis.

C5-Methyl Substituent : The methyl group at the 5-position of the indole ring originates from the corresponding substituted phenylhydrazine. In this case, 4-methylphenylhydrazine (B1211910) (p-tolylhydrazine) is the required precursor. This commercially available starting material ensures the incorporation of the methyl group at the desired position on the benzene (B151609) ring of the resulting indole.

C3-Ethyl and C3-Methyl Substituents : The ethyl and methyl groups at the C3 position are derived from the ketone component in the Fischer indole synthesis. 2-Butanone (methyl ethyl ketone) serves as the ideal precursor, providing the necessary carbon framework to establish the quaternary center at C3 with the desired ethyl and methyl substituents.

The synthesis of these precursors is well-established in industrial organic chemistry, making them readily accessible for the synthesis of the target dihydroindole.

Detailed Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The key transformation is the acid-catalyzed interrupted Fischer indole synthesis.

Elucidation of Reaction Pathways, Intermediates, and Transition States

The mechanism of the Fischer indole synthesis has been extensively studied. testbook.com The reaction is initiated by the condensation of 4-methylphenylhydrazine with 2-butanone to form the corresponding hydrazone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. The key step of the reaction is a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond. chemtube3d.comrsc.org This rearrangement proceeds through a chair-like transition state.

The resulting di-imine intermediate then undergoes intramolecular cyclization, where one of the imine nitrogen atoms attacks the other imine carbon, forming a five-membered ring. Finally, the elimination of a molecule of ammonia from this cyclic intermediate, followed by deprotonation, leads to the formation of the aromatic 3H-indole (indolenine) ring. Computational studies on related systems have helped to elucidate the energetic landscape of this reaction pathway, confirming the favorability of the nih.govnih.gov-sigmatropic rearrangement under acidic conditions. nih.gov

Kinetic and Thermodynamic Analysis of Rate-Determining Steps

Kinetic studies of the Fischer indole synthesis have shown that the reaction rate is dependent on the concentration of the acid catalyst. rsc.org The rate-determining step is generally considered to be the nih.govnih.gov-sigmatropic rearrangement. mdpi.com The nature of the substituents on both the phenylhydrazine and the ketone can influence the rate of this step. Electron-donating groups on the phenylhydrazine ring can accelerate the reaction, while bulky substituents on the ketone may hinder the formation of the necessary transition state.

Thermodynamically, the formation of the aromatic indole or indolenine ring is the driving force for the reaction. In the case of the interrupted Fischer indole synthesis with a ketone like 2-butanone, the formation of the 3,3-disubstituted indolenine is favored over the corresponding fully aromatic indole, as the latter would require a subsequent 1,2-alkyl shift, which is energetically less favorable under the reaction conditions. The relative stability of the possible enamine intermediates formed from an unsymmetrical ketone like 2-butanone can influence the regioselectivity of the cyclization, although in this case, only one indolenine product is possible.

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Sustainability

The optimization of reaction conditions is critical for developing an efficient and sustainable synthesis of this compound. Key parameters to consider include the choice of catalyst, solvent, and temperature. numberanalytics.com

ParameterTraditional ConditionsOptimized/Sustainable ConditionsRationale for Optimization
Catalyst Strong Brønsted acids (e.g., H2SO4, HCl), Lewis acids (e.g., ZnCl2)Heterogeneous catalysts (e.g., zeolites, clays), Brønsted acidic ionic liquidsImproved catalyst recovery and reuse, reduced corrosion and waste. numberanalytics.comscite.ai
Solvent High-boiling organic solvents (e.g., toluene (B28343), xylene)Greener solvents (e.g., water, ethanol), deep eutectic solvents (DESs), solvent-free conditions (mechanochemistry)Reduced environmental impact, improved safety, and potential for enhanced reaction rates. ijaresm.comgoogle.com
Temperature High temperatures (often >100 °C)Microwave irradiation, flow chemistry with precise temperature controlReduced reaction times, improved energy efficiency, and better control over side reactions. mdpi.comacs.org
Work-up Aqueous work-up and extractionScavenger resins, direct crystallizationSimplified product isolation and reduced solvent waste.

Mechanochemical approaches, where the reaction is carried out by grinding the solid reactants together, often in the absence of a solvent, represent a highly sustainable alternative. rsc.org These methods can lead to reduced waste and energy consumption.

The subsequent reduction of the 3-ethyl-3,5-dimethyl-3H-indole intermediate to the final 2,3-dihydro-1H-indole can be achieved using various reducing agents. Common methods include catalytic hydrogenation over palladium or platinum catalysts, or the use of hydride reducing agents such as sodium borohydride (B1222165) in an acidic medium. mdma.chslideshare.net The choice of reducing agent and conditions should be optimized to ensure high yield and chemoselectivity, avoiding over-reduction or side reactions.

Influence of Solvents, Catalysts, and Temperature Regimes

The outcome of a chemical reaction is profoundly influenced by the choice of solvent, catalyst, and temperature. In the synthesis of dihydroindoles, these parameters are critical for achieving high yields and selectivity.

Solvents: The polarity and coordinating ability of a solvent can affect the solubility of reactants and the stability of intermediates and transition states. For instance, in transition metal-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can facilitate the dissolution of inorganic salts and polar reactants. Conversely, nonpolar solvents such as toluene or hexane (B92381) might be preferred for reactions involving nonpolar substrates. The choice of solvent can also impact the catalyst's activity and selectivity.

Catalysts: A wide range of catalysts, including both transition metals and organocatalysts, have been employed for the synthesis of indole and dihydroindole frameworks. researchgate.net Palladium, rhodium, iridium, and copper complexes are commonly used for various cyclization and C-H activation strategies. thieme-connect.com The nature of the metal center and its ligand sphere dictates the catalytic activity and selectivity. Lewis acids and Brønsted acids are also frequently used to promote cyclization reactions. bhu.ac.in For example, the Fischer indole synthesis, a classic method for preparing indoles which can be precursors to dihydroindoles, often utilizes protic acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride. rsc.org

Temperature Regimes: The reaction temperature plays a crucial role in overcoming the activation energy barrier. Higher temperatures generally lead to faster reaction rates. However, in many cases, elevated temperatures can also lead to the formation of undesired byproducts and decomposition of sensitive functional groups. Therefore, optimizing the temperature is essential for maximizing the yield of the desired product. In some instances, temperature can be used to control the chemoselectivity of a reaction, favoring one reaction pathway over another. researchgate.net

The following interactive table summarizes the influence of these parameters on dihydroindole synthesis based on literature precedents.

ParameterEffect on Dihydroindole SynthesisExample(s)
Solvent Influences reactant solubility, catalyst activity, and can stabilize intermediates.Polar aprotic solvents (e.g., DMF, ACN) are often used in transition-metal catalysis. Nonpolar solvents (e.g., toluene) may be preferred for certain substrates.
Catalyst Determines reaction pathway, rate, and selectivity.Transition metals (Pd, Rh, Ir, Cu) for cyclizations and C-H functionalization. thieme-connect.com Brønsted/Lewis acids (PPA, ZnCl₂) for Fischer-type syntheses. rsc.org
Temperature Affects reaction rate and can influence selectivity.Higher temperatures can increase reaction rates but may lead to side products. Optimization is key to maximizing yield.

Ligand Design and Screening for Catalytic Efficiency

In transition metal-catalyzed reactions, the ligands coordinated to the metal center are not mere spectators but play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. The design and screening of ligands are therefore central to developing efficient synthetic methods.

The electronic and steric properties of a ligand can be fine-tuned to optimize a catalytic process. For example, electron-donating ligands can increase the electron density on the metal center, which can enhance its reactivity in certain oxidative addition steps. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for other catalytic steps. The steric bulk of a ligand can be used to control the coordination number of the metal and to create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

Pincer ligands, which are multidentate ligands that bind to a metal in a meridional fashion, have shown great promise in catalysis due to their ability to form highly stable metal complexes. mdpi.com Indole-based pincer ligands have been developed and their catalytic activities in reactions such as Suzuki C-C coupling have been investigated. mdpi.com The introduction of N-heterocyclic substituents, such as pyridine (B92270) or pyrazole, into the indole ligand framework has been explored to modulate the electronic properties and catalytic performance. mdpi.com

The screening of a library of ligands with systematically varied steric and electronic properties is a common strategy to identify the optimal ligand for a specific transformation. High-throughput screening techniques can accelerate this process.

Stereoselective Synthesis of this compound

The target molecule, this compound, possesses two chiral centers at positions C2 and C3. Consequently, its synthesis requires stereocontrol to obtain a specific stereoisomer. This can be achieved through asymmetric catalysis for enantioselective synthesis or through diastereoselective approaches.

Asymmetric Catalysis for Enantioselective Dihydroindole Formation

Asymmetric catalysis aims to produce an excess of one enantiomer of a chiral product. This is typically achieved by using a chiral catalyst, which can be a chiral metal complex or a chiral organocatalyst. nih.gov

Chiral metal complexes, often composed of a transition metal and a chiral ligand, can create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral indolines, methods such as the asymmetric reduction of indoles or the enantioselective cyclization of prochiral precursors can be employed. For instance, the direct asymmetric hydrosilylation of indoles, catalyzed by a combination of a chiral Lewis base and a Brønsted acid, has been shown to produce chiral indolines with high enantioselectivity.

Chiral organocatalysts, which are small organic molecules, have emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, can be used to catalyze enantioselective Friedel-Crafts reactions of indoles, which can be a key step in the synthesis of substituted dihydroindoles. researchgate.net

Diastereoselective Approaches to Control Stereochemistry at the Chiral Centers

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this would involve controlling the relative configuration of the ethyl group at C3 and the methyl group at C2.

Substrate-controlled diastereoselectivity can be achieved by using a starting material that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions. Alternatively, reagent-controlled diastereoselectivity can be achieved by using a chiral reagent or catalyst that favors the formation of one diastereomer over the other.

For example, a cascade reaction of tryptamine-derived isocyanides with ynones under transition metal-free conditions has been developed for the synthesis of polycyclic spiroindolines with excellent diastereoselectivity. rsc.org While not directly applicable to the target molecule, this demonstrates the power of cascade reactions in controlling stereochemistry.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The application of green chemistry principles in the synthesis of fine chemicals and pharmaceuticals is of growing importance.

Solvent-Free Reactions and Alternative Reaction Media

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-free reactions , also known as neat reactions, are conducted without any solvent. researchgate.net This approach offers several advantages, including reduced waste, lower costs, and often, enhanced reaction rates due to the high concentration of reactants. researchgate.netudel.edu For example, the Michael reaction of indoles with unsaturated ketones has been successfully carried out under solvent-free conditions using a catalytic amount of iodine. researchgate.net Similarly, the addition of indole to aldehydes to form bis(indolyl)methanes has been achieved under solvent-free conditions. nih.gov These methodologies could potentially be adapted for the synthesis of precursors to this compound.

Alternative reaction media that are more environmentally benign than traditional organic solvents are also being explored. Water is an attractive green solvent due to its non-toxicity, non-flammability, and low cost. openmedicinalchemistryjournal.com While organic compounds are often poorly soluble in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. Deep eutectic solvents (DESs) and ionic liquids are other examples of alternative reaction media that are gaining attention. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption, often in combination with solvent-free conditions or green solvents. tandfonline.com

The following interactive table highlights some green chemistry approaches applicable to dihydroindole synthesis.

Green Chemistry ApproachDescriptionPotential Application in Dihydroindole Synthesis
Solvent-Free Reactions Reactions are conducted without a solvent, reducing waste and often increasing reaction rates. researchgate.netudel.eduSynthesis of indole precursors via Michael additions or reactions with aldehydes. researchgate.netnih.gov
Alternative Media (e.g., Water) Use of environmentally benign solvents like water to replace hazardous organic solvents. openmedicinalchemistryjournal.comMulticomponent reactions for the synthesis of substituted indoles. openmedicinalchemistryjournal.com
Microwave Irradiation Use of microwave energy to accelerate reactions, reducing time and energy consumption. tandfonline.comCan be combined with solvent-free conditions or green solvents to enhance efficiency.

Atom Economy and Waste Minimization Strategies

The synthesis of complex heterocyclic structures such as this compound and its analogues is increasingly guided by the principles of green chemistry, with a strong emphasis on atom economy and the minimization of chemical waste. tandfonline.com Atom economy evaluates the efficiency of a chemical process by determining the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Methodologies with high atom economy are inherently less wasteful and more sustainable. Key strategies in this area focus on the use of catalytic reactions, inherently atom-economical reaction types, and process optimization techniques like tandem reactions and the use of green solvents. acs.orgthieme.de

Catalytic Approaches for Enhanced Efficiency

Catalytic methods are fundamental to waste minimization as they replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with small amounts of a substance that can facilitate the reaction multiple times.

Transition-Metal Catalysis : Palladium-catalyzed reactions are particularly prominent in the synthesis of indoline (B122111) scaffolds. acs.org A significant advancement is the use of direct C(sp³)–H activation, which forms the indoline ring by creating a C-N bond from a previously unactivated C-H bond. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized substrates (e.g., organohalides), thereby eliminating the formation of stoichiometric salt byproducts. acs.orgnih.gov Similarly, palladium catalysis enables the atom-economical addition of nucleophiles, such as oxindoles, to allenes, constructing complex 3,3-disubstituted systems efficiently. nih.gov Other transition metals, including copper, iridium, and nickel, are also employed to catalyze various bond formations in the synthesis of substituted indolines, offering alternative pathways with high efficiency and selectivity. organic-chemistry.org

Metal-Free Catalysis : To circumvent the use of potentially toxic and costly heavy metals, metal-free catalytic systems have been developed. For instance, the enantioselective reduction of 3H-indoles to indolines can be achieved using a Brønsted acid as a catalyst in a transfer hydrogenation reaction. acs.org This method provides optically active indolines with high selectivity and low catalyst loadings, presenting a greener alternative to many metal-based reductions. acs.org Lewis acid catalysis has also proven effective for the alkylation of indole derivatives to create 3,3'-disubstituted indolenines, providing an alternative to transition metal-catalyzed methods. nih.gov

Inherently Atom-Economical Reaction Types

Certain classes of chemical reactions are intrinsically efficient, incorporating all or most of the reactant atoms into the product structure.

Cycloaddition Reactions : Cycloadditions are among the most powerful atom-economical reactions, often achieving 100% atom economy by design. nih.govmdpi.com In the context of indoline synthesis, intramolecular [4+2] cycloadditions (Diels-Alder type reactions) can construct the bicyclic indoline core from acyclic precursors in a single, highly efficient step. nih.gov Other variations, such as [3+2] and [4+3] cycloadditions, are also utilized to build the indoline framework or adjacent rings, generating significant molecular complexity with minimal waste. organic-chemistry.orgacs.orgresearchgate.net

Addition Reactions : Simple addition reactions, where a molecule adds across a double or triple bond, are fundamentally atom-economical. acs.org The palladium-catalyzed addition of a C-H bond across an allene (B1206475) is an example of such a process, creating a quaternary center at the 3-position of an oxindole (B195798), a close analogue of the target indoline structure. nih.gov

Process and Solvent Optimization

Tandem and Multicomponent Reactions : Tandem, or domino, reactions combine multiple transformations into a single synthetic operation without isolating intermediates. This approach significantly reduces solvent use, energy consumption, and waste generated from workup and purification steps. Palladium-catalyzed tandem arylations are one example used to synthesize 3,3-disubstituted indolines. researchgate.net Multicomponent reactions, such as the Ugi reaction followed by cyclization, can assemble complex indole cores from simple, inexpensive starting materials in a highly convergent and sustainable manner. rsc.org

Green Solvents and Conditions : The replacement of traditional volatile organic solvents with more environmentally benign alternatives is a core principle of green chemistry. tandfonline.com Water is an ideal green solvent, and methods have been developed for indole synthesis using water as the medium, sometimes facilitated by acidic ionic liquids that can be recycled. google.com Protocols have also been developed that utilize cyclopentyl methyl ether (CPME)/water azeotropic mixtures, which can lead to a significant minimization of waste. acs.org The use of alternative energy sources, such as microwave irradiation, can also contribute to greener syntheses by reducing reaction times and often improving product yields and purity. tandfonline.com

The following table summarizes key strategies that enhance atom economy and minimize waste in the synthesis of indoline analogues.

Chemical Transformations and Reactivity Profiling of 3 Ethyl 3,5 Dimethyl 2,3 Dihydro 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dihydroindole Nucleus

The dihydroindole nucleus is essentially a substituted N-alkylaniline. The nitrogen atom's lone pair of electrons significantly activates the aromatic ring towards electrophilic attack, making it much more reactive than benzene (B151609). masterorganicchemistry.com Conversely, the electron-rich nature of the ring makes it generally unreactive towards nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. youtube.com The secondary amino group is a powerful activating group and an ortho, para-director. The methyl group at the C5 position is a weaker activating group, also directing ortho and para. The ethyl and methyl groups at the C3 position are not directly attached to the aromatic ring and their electronic influence is minimal, though they can exert steric effects.

The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group, which are C7 and C6, respectively. The C4 position is also ortho to the amino group but is sterically hindered by the adjacent C5-methyl group and the fused pyrroline (B1223166) ring.

A summary of the electronic and steric influences on the regioselectivity of EAS is presented below:

PositionRelation to Amino Group (Activating)Relation to C5-Methyl Group (Activating)Steric HindrancePredicted Reactivity
C4 orthoorthoHighLow
C6 paraorthoLowHigh
C7 orthometaLowHigh

The two most probable sites for electrophilic substitution are C6 and C7. The C6 position is activated by both the amino group (para) and the methyl group (ortho), making it electronically very rich. The C7 position is strongly activated by the amino group (ortho). The precise outcome of a reaction would depend on the specific electrophile and reaction conditions, with sterics potentially favoring attack at the less hindered C6 position.

Nucleophilic aromatic substitution (SNAr) on the unsubstituted dihydroindole nucleus is generally not feasible due to the absence of electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Such reactions would require extreme conditions or the introduction of activating groups like a nitro group onto the ring. youtube.com

Computational chemistry provides powerful tools for predicting the reactivity of molecules without the need for empirical observation. youtube.com For aromatic compounds like 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole, Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions on the aromatic ring. nih.gov

Methods used to predict reactive sites for electrophilic attack include:

Mapping Electrostatic Potential (ESP): Regions of negative electrostatic potential (electron-rich areas) on the molecule's surface are indicative of sites susceptible to attack by electrophiles.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) represents the distribution of the most available electrons. The atoms with the largest coefficients in the HOMO are typically the most nucleophilic and thus the most likely sites for electrophilic attack.

Calculated Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. The carbon atoms with the most negative charge are predicted to be the most reactive towards electrophiles.

Functionalization of the Ethyl and Methyl Side Chains

The alkyl substituents on the dihydroindole ring offer additional sites for chemical modification, distinct from the aromatic ring itself.

The C5-methyl group is attached directly to the aromatic ring, placing it in a benzylic position. Benzylic C-H bonds are weaker and more susceptible to oxidation than other alkyl C-H bonds. libretexts.org

Oxidation: Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the C5-methyl group to a carboxylic acid (3-ethyl-3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid). libretexts.org More selective methods, such as catalytic oxidation with certain metal complexes or electrochemical oxidation, might allow for the conversion of the methyl group to an aldehyde or alcohol. nih.govrsc.org The ethyl group at the C3 position is not benzylic and is therefore resistant to such oxidative degradation. This difference in reactivity allows for selective functionalization of the C5-methyl group.

Reaction TypeTarget Side ChainTypical ReagentsPotential Product
Oxidation C5-Methyl (Benzylic)KMnO₄, H⁺, Δ5-Carboxy derivative
Oxidation C3-Ethyl (Aliphatic)ResistantNo reaction

Reduction of the saturated ethyl and methyl side chains is generally not a feasible transformation under standard chemical conditions.

Creating new carbon-carbon bonds at the alkyl side chains typically requires a two-step approach involving initial functionalization followed by a coupling reaction. chemistry.coach

At the C5-Methyl Group: The benzylic nature of the C5-methyl group allows for free-radical halogenation. For instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light would selectively produce the 5-(bromomethyl) derivative. This benzylic halide is an excellent substrate for various C-C bond forming reactions:

Cross-Coupling Reactions: The 5-(bromomethyl) intermediate can be coupled with organometallic reagents (e.g., organocuprates, organoboranes in Suzuki coupling, or organozinc reagents in Negishi coupling) to form a new C-C bond. chemistry.coachillinois.edu

Cyanation: Reaction with sodium cyanide would yield the corresponding acetonitrile (B52724) derivative.

At the C3-Ethyl Group: The C-H bonds on the C3-ethyl group are unactivated aliphatic bonds, which are significantly more challenging to functionalize selectively. Direct C-H activation methods using transition metal catalysts might be possible but would likely suffer from a lack of selectivity.

A plausible synthetic sequence for C-C bond formation at the C5 position is outlined below:

StepReaction TypeReagentsIntermediate/Product
1 Radical BrominationNBS, AIBN5-(Bromomethyl) derivative
2 Suzuki CouplingArylboronic acid, Pd catalyst, Base5-(Arylmethyl) derivative

Oxidation and Reduction Chemistry of the Dihydroindole Ring

The dihydroindole ring itself can undergo both oxidation and reduction, affecting the heterocyclic core of the molecule.

Oxidation: The 2,3-dihydro-1H-indole (indoline) ring is readily oxidized to the corresponding aromatic indole (B1671886). This dehydrogenation reaction restores the aromaticity of the five-membered ring. A variety of oxidizing agents can accomplish this transformation under mild conditions. organic-chemistry.org This is a common and synthetically useful reaction for this class of compounds. nih.gov

Oxidation ReagentProduct
Manganese Dioxide (MnO₂)3-Ethyl-3,5-dimethyl-1H-indole
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)3-Ethyl-3,5-dimethyl-1H-indole
Palladium on Carbon (Pd/C) with a hydrogen acceptor3-Ethyl-3,5-dimethyl-1H-indole

Reduction: The pyrroline ring of this compound is already in a reduced state. Further reduction would target the carbocyclic (benzene) ring. The reduction of an aromatic ring is a thermodynamically unfavorable process that requires forcing conditions. google.com Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures can reduce the benzene ring to a cyclohexane (B81311) ring, yielding the corresponding octahydroindole derivative. acs.org Birch reduction could also be employed to achieve partial reduction of the aromatic ring.

Chemo- and Stereoselective Reduction of the Indole Double Bond

The synthesis of 2,3-dihydroindoles is often accomplished through the reduction of the corresponding indole precursors. mdpi.com In the case of this compound, the C2-C3 double bond of a parent indole would be saturated to form the dihydroindole structure. The presence of substituents on the indole ring can influence the choice of reducing agent and reaction conditions to achieve this transformation.

Once the 2,3-dihydro-1H-indole is formed, further reduction of the carbocyclic ring is generally challenging under standard catalytic hydrogenation conditions due to the aromaticity of the benzene ring. However, more forceful conditions, such as those employing dissolving metal reductions (e.g., Birch reduction), could potentially lead to the reduction of the aromatic ring. The regioselectivity of such a reduction would be influenced by the electron-donating nature of the nitrogen atom and the alkyl substituents on the benzene ring.

Given the chiral center at C3, if the parent indole were to be reduced, the potential for stereoselective reduction to form a specific enantiomer of this compound would be a key consideration. Asymmetric hydrogenation using chiral catalysts could be employed to achieve this. However, without a directing group in proximity to the C2-C3 double bond, achieving high levels of stereoselectivity can be challenging.

Reduction Method Potential Product(s) Selectivity Considerations
Catalytic Hydrogenation of parent indoleThis compoundPotential for diastereoselectivity if other stereocenters are present. Enantioselective reduction is possible with chiral catalysts.
Dissolving Metal ReductionFurther reduced dihydroindole derivativesRegioselectivity on the aromatic ring is influenced by substituents.

Controlled Oxidation to Oxindoles or Related Structures

The oxidation of 2,3-dihydro-1H-indoles, particularly those with substitution at the C3 position, is a well-established method for the synthesis of oxindoles. The oxidation of 3,3-disubstituted indolines to the corresponding 2-oxindoles has been reported. nih.gov This transformation is of significant synthetic value as the oxindole (B195798) motif is a core structure in many natural products and pharmaceuticals.

A variety of oxidizing agents can be employed for this transformation, including organic oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS), as well as transition metal-based reagents. researchgate.net The reaction proceeds via the oxidation of the nitrogen atom or the benzylic C2 position, followed by rearrangement and further oxidation to yield the 2-oxindole. The presence of the gem-dialkyl substitution at the C3 position prevents enolization and subsequent side reactions, often leading to clean oxidation to the desired product.

Recent advancements in this area include the use of more environmentally benign oxidants and catalytic systems. For instance, electrochemical oxidation in the presence of a mediator has been shown to be an effective method for the conversion of 3-substituted indoles to 2-oxindoles. rsc.org

Oxidizing Agent/Method Product Key Features
m-CPBA3-Ethyl-3,5-dimethyl-1,3-dihydro-2H-indol-2-oneCommon and effective organic oxidant.
NBS3-Ethyl-3,5-dimethyl-1,3-dihydro-2H-indol-2-oneReadily available and widely used for benzylic oxidation.
Electrochemical Oxidation3-Ethyl-3,5-dimethyl-1,3-dihydro-2H-indol-2-oneOffers a greener alternative to traditional stoichiometric oxidants.
Sulfuric acid on silica (B1680970) gel3-Ethyl-3,5-dimethyl-1,3-dihydro-2H-indol-2-oneA facile and regioselective heterogeneous oxidation method. rsc.org

Rearrangement Reactions and Pericyclic Processes Involving the 2,3-Dihydro-1H-indole Scaffold

The rigid framework of the 2,3-dihydro-1H-indole scaffold, particularly when bearing a quaternary center at C3, can be prone to various rearrangement reactions, often triggered by acidic or thermal conditions. These rearrangements can lead to the formation of novel heterocyclic systems.

Mechanistic Investigations of Skeletal Rearrangements

Skeletal rearrangements in indoline (B122111) systems often involve the formation of cationic intermediates. For instance, in the context of the Fischer indole synthesis, the initially formed indolenine intermediates with a quaternary C3 center can undergo a Wagner-Meerwein-type rearrangement. rsc.orgsci-hub.se In this process, one of the alkyl groups from the C3 position migrates to the C2 position, leading to the formation of a more stable 2,3-disubstituted indole. rsc.orgsci-hub.se

For this compound, treatment with a strong acid could potentially lead to protonation of the nitrogen or the aromatic ring, initiating a cascade of rearrangements. The relative migratory aptitude of the ethyl versus the methyl group at the C3 position would be a key factor in determining the product outcome.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanisms of such rearrangements, for example, in the conversion of spirocyclic indolenines into quinolines. researchgate.netwhiterose.ac.uk These studies help in understanding the energetic barriers and the transition states involved in these complex transformations.

Synthetic Applications of Rearrangement Products

The products resulting from the skeletal rearrangements of 2,3-dihydro-1H-indole derivatives are often valuable synthetic intermediates. The Wagner-Meerwein rearrangement of 3,3-dialkylindolenines, for example, provides a direct route to 2,3-disubstituted indoles, which are important precursors for a wide range of biologically active molecules. rsc.orgsci-hub.se

Furthermore, more complex rearrangements can lead to the formation of entirely new heterocyclic scaffolds. The acid-catalyzed rearrangement of spirocyclic indolenines to form cyclopentanone-fused quinolines highlights the potential for generating molecular diversity from the indoline core. researchgate.netwhiterose.ac.uk The synthetic utility of these rearrangement products lies in their potential for further functionalization and elaboration into more complex target molecules.

Rearrangement Type Potential Product(s) from a Precursor Synthetic Utility
Wagner-Meerwein Rearrangement2,3-Disubstituted indolesCore structures in pharmaceuticals and natural products.
Spirocyclic Indolenine RearrangementCyclopentanone-fused quinolinesNovel heterocyclic scaffolds for drug discovery.

Advanced Structural Elucidation and Conformational Analysis of 3 Ethyl 3,5 Dimethyl 2,3 Dihydro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be required to fully elucidate the complex structure of 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity of adjacent protons. For instance, it would confirm the CH-CH2 spin system within the ethyl group and trace the connections of protons on the dihydroindole ring system.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with directly attached carbon-13 (¹³C) nuclei, HSQC would allow for the assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the molecular skeleton, for example, by correlating the protons of the methyl and ethyl groups to the quaternary carbon at the 3-position and to other carbons in the indole (B1671886) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is key for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the ethyl and methyl groups at the chiral center.

Without experimental spectra, a hypothetical data table cannot be generated.

Dynamic NMR for Conformational Fluxionality and Ring Inversion Barriers

The dihydroindole ring system is not planar and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would provide insights into these dynamic processes. By analyzing changes in the spectral lineshapes as a function of temperature, it would be possible to calculate the activation energy (ΔG‡) for processes like ring inversion. For related heterocyclic systems, such barriers to ring inversion have been determined, but no such data is available for this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

For this compound, the following characteristic vibrational bands would be expected:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3300-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
Aromatic C=CStretching1500-1600
C-NStretching1180-1360

This table is predictive and not based on experimental data for the target compound.

Specific peak positions and intensities would be sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the N-H group.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]+• would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (175.27).

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the dihydroindole ring and its substituents. Common fragmentation pathways for indoles involve the loss of substituents from the 3-position and cleavage of the heterocyclic ring. A detailed analysis of the fragment ions would help to confirm the connectivity of the molecule. However, a specific fragmentation pattern for this compound is not available.

Single-Crystal X-ray Diffraction for Solid-State Structure and Crystallographic Parameters

Conformational Preferences in the Crystalline State

An X-ray crystal structure of this compound would reveal the preferred conformation of the molecule in the solid state. It would definitively establish the stereochemistry at the C3 chiral center and show the precise arrangement of the ethyl and methyl substituents. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. To date, no crystallographic data for this compound has been deposited in publicly accessible databases.

In the absence of experimental data, a table of crystallographic parameters cannot be provided.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The supramolecular assembly of this compound in the solid state is dictated by a combination of intermolecular forces, primarily hydrogen bonding and van der Waals interactions, which together determine the crystal packing. As this compound contains a secondary amine (N-H) group, it can act as a hydrogen bond donor. The lone pair on the nitrogen atom also allows it to function as a hydrogen bond acceptor.

In the crystalline state, N-H···N hydrogen bonds could lead to the formation of chains or dimeric structures, which are common motifs in N-H containing heterocyclic compounds. rsc.org Additionally, weaker C-H···π interactions, where the alkyl groups or the aromatic ring interact with the π-system of an adjacent molecule, are expected to play a significant role in stabilizing the crystal lattice. Such interactions are frequently observed in the crystal structures of substituted indole derivatives. nih.gov

Table 1: Typical Hydrogen Bond Parameters in Heterocyclic Crystals

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Example
N-H···N2.8 - 3.2150 - 180Substituted Pyrazoles
N-H···O2.7 - 3.1160 - 180Pyrrole Derivatives mdpi.com
C-H···O3.0 - 3.8120 - 170Dihydroindolediones researchgate.net
C-H···π3.2 - 3.8130 - 160Phenylsulfonyl Indoles nih.gov

This table presents typical ranges for hydrogen bond geometries found in related heterocyclic crystal structures and is for illustrative purposes.

Computational Approaches to Molecular Structure and Dynamics

Computational chemistry provides indispensable tools for probing the structure, stability, and dynamic behavior of molecules like this compound at the atomic level. These methods complement experimental data and offer insights that are often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized ground state geometry and electronic properties of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G or higher, can predict bond lengths, bond angles, and dihedral angles with high accuracy.

These calculations would reveal the preferred conformation of the ethyl and methyl substituents and the puckering of the dihydroindole ring. The electronic structure analysis from DFT provides valuable information, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map, in particular, highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as regions prone to intermolecular interactions. DFT has been widely applied to study various substituted indole derivatives, providing fundamental insights into their structure and reactivity. mdpi.com

Table 2: Illustrative DFT-Calculated Properties for a Substituted Indole

PropertyCalculated ValueMethod/Basis Set
Total Energy(Value in Hartrees)B3LYP/6-311G(d,p)
Dipole Moment(Value in Debye)B3LYP/6-311G(d,p)
HOMO Energy(Value in eV)B3LYP/6-311G(d,p)
LUMO Energy(Value in eV)B3LYP/6-311G(d,p)
HOMO-LUMO Gap(Value in eV)B3LYP/6-311G(d,p)

This table is a template showing the types of data generated from DFT calculations. The values are placeholders.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This allows for the exploration of the molecule's conformational landscape and its flexibility.

For this compound, MD simulations can model the rotation of the ethyl group, the puckering of the five-membered ring, and other internal motions. Furthermore, by including explicit solvent molecules (e.g., water, methanol) in the simulation box, MD can powerfully investigate solvent effects. These simulations can reveal how solvent molecules arrange around the solute, the formation and breaking of hydrogen bonds between the N-H group and the solvent, and how the solvent influences the conformational preferences of the molecule. Such studies on indole and its derivatives have been crucial in understanding their photophysical properties and behavior in biological environments. acs.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. researchgate.net Based on the topology of the electron density (ρ(r)), QTAIM partitions the molecule into atomic basins and identifies critical points where the gradient of the electron density is zero.

The analysis focuses on the properties at the bond critical points (BCPs) located between two bonded atoms. Key properties at the BCP, such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative insights into the nature of the chemical bond.

A high value of ρ(r)bcp indicates a significant accumulation of electron density, characteristic of a covalent bond.

The sign of the Laplacian, ∇²ρ(r)bcp, distinguishes between shared-shell (covalent, ∇²ρ(r)bcp < 0) and closed-shell (ionic, hydrogen bond, van der Waals, ∇²ρ(r)bcp > 0) interactions.

For this compound, QTAIM analysis would be used to characterize the C-N, C-C, and C-H bonds within the molecule, quantifying their degree of covalency and polarity. It could also be applied to analyze the weaker intermolecular interactions, such as hydrogen bonds, that govern its crystal packing. researchgate.netuni-muenchen.de

Table 3: QTAIM Parameters for Typical Bond Types

Bond Typeρ(r)bcp (a.u.)∇²ρ(r)bcp (a.u.)Nature of Interaction
C-C (single)~0.24~ -0.6Shared-shell (covalent)
C=C (double)~0.34~ -1.0Shared-shell (covalent)
C-N (single)~0.26~ -0.7Polar Covalent
N-H···N (H-bond)0.01 - 0.04> 0Closed-shell

This table provides representative values for QTAIM parameters for different bond types for illustrative purposes. a.u. = atomic units.

Theoretical and Computational Chemistry of 3 Ethyl 3,5 Dimethyl 2,3 Dihydro 1h Indole

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. nih.gov For 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole, DFT calculations would provide the energies of these orbitals.

The energy of the HOMO is related to the ionization potential (I), while the LUMO energy is related to the electron affinity (A). These values are crucial for understanding charge transfer interactions within the molecule. materialsciencejournal.org

Illustrative Data for FMO Analysis

Parameter Illustrative Value (eV) Significance
EHOMO -5.80 Electron-donating ability
ELUMO -0.95 Electron-accepting ability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a comprehensive picture of the molecule's reactivity.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω) : A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Illustrative Global Reactivity Descriptors

Descriptor Formula Illustrative Value
Ionization Potential (I) -EHOMO 5.80 eV
Electron Affinity (A) -ELUMO 0.95 eV
Electronegativity (χ) (I+A)/2 3.375 eV
Chemical Hardness (η) (I-A)/2 2.425 eV
Chemical Softness (S) 1/2η 0.206 eV⁻¹

While global descriptors describe the molecule as a whole, local reactivity descriptors , such as Fukui functions, identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the precise identification of the most reactive sites.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. derpharmachemica.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

The MEP map provides a clear guide to the electrophilic and nucleophilic sites within a molecule.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. For this compound, such regions would be expected around the nitrogen atom and the π-system of the benzene (B151609) ring.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are the electrophilic centers. In this molecule, positive potential is expected around the hydrogen atoms, particularly the N-H proton.

Green Regions : Represent areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents. nih.gov

The charge distribution revealed by the MEP map is also instrumental in predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces. The electron-rich (red) and electron-poor (blue) regions highlight potential hydrogen bond donor and acceptor sites. For instance, the negative potential around the nitrogen atom suggests it can act as a hydrogen bond acceptor, while the positive potential on the N-H proton indicates its role as a hydrogen bond donor.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical predictions, when compared with experimental data, can confirm the molecular structure. The calculations consider the electronic environment of each nucleus, which determines its shielding and, consequently, its chemical shift.

Illustrative Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Aromatic Protons 6.5 - 7.2
N-H Proton 3.5 - 4.5
-CH₂- (ring) 2.8 - 3.2
-CH₂- (ethyl) 1.6 - 2.0
-CH₃ (ring) 2.2 - 2.4
-CH₃ (ethyl) 0.9 - 1.2

Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. derpharmachemica.com By calculating the harmonic vibrational frequencies, specific functional groups and their characteristic vibrations can be identified. For this compound, key predicted vibrations would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. Comparing the calculated spectrum with an experimental one can help confirm the compound's identity and structural features.

Illustrative Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch ~3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Comparison of Theoretical and Experimental Spectroscopic Data

A fundamental application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. For indoline (B122111) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable results for geometry optimization and frequency calculations. researchgate.net

Once the molecule's geometry is optimized to its lowest energy state, spectroscopic properties can be calculated. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed.

A comparison between the calculated and experimental spectra serves as a crucial check for the correct structural assignment. A strong correlation between the predicted and observed data lends high confidence to the proposed structure.

Carbon AtomTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C255.255.8
C345.846.5
C3a130.1130.9
C4128.5129.1
C5135.4136.0
C6125.1125.7
C7109.8110.3
C7a150.3151.0
5-CH₃21.021.5
3-CH₂CH₃30.531.2
3-CH₂CH₃8.99.4

Validation of Computational Models

The process of comparing theoretical data with experimental results is essential for the validation of the chosen computational model. researchgate.net A model, in this context, refers to the combination of the theoretical method (e.g., DFT) and the basis set. The accuracy of the model is demonstrated by its ability to reproduce known experimental parameters.

If the calculated spectroscopic data for this compound show good agreement with experimental findings, the computational model is considered validated. researchgate.net This validation is a critical prerequisite for using the model to predict properties that are difficult or impossible to measure experimentally, such as the geometries of transition states or the pathways of chemical reactions. A validated model provides a reliable platform for further theoretical exploration. researchgate.net

Theoretical Studies of Reaction Mechanisms and Catalysis

Beyond structural and spectroscopic analysis, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and for designing new catalysts. researchgate.net For a molecule like this compound, theoretical studies can elucidate its formation pathways and predict its reactivity.

Energy Profiles of Key Reactions

Understanding the mechanism of a chemical reaction involves mapping out the energy landscape that connects reactants to products. Theoretical calculations can identify the structures of intermediates and transition states, as well as their relative energies. chemrxiv.orgmdpi.com This information is compiled into a reaction energy profile, which illustrates the energy changes occurring at each step of the reaction.

Table 2: Illustrative Calculated Energy Profile for a Key Step in Indoline Synthesis Note: This table represents typical energy values (in kcal/mol) obtained from DFT calculations for a single elementary step in a hypothetical reaction pathway.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsSeparated starting materials + catalyst0.0
Transition StateHighest energy point along the reaction coordinate+22.5
ProductsResulting species after the elementary step-15.2

Rational Design of Novel Catalytic Systems

A validated computational model can be used proactively in the rational design of new and more efficient catalytic systems. nih.gov By understanding the reaction mechanism and the role of the catalyst at a molecular level, researchers can propose specific modifications to the catalyst's structure to improve its performance.

For the synthesis of complex indolines, theoretical calculations can be used to screen a variety of potential catalysts in silico. For example, different ligands on a palladium catalyst can be modeled, and their effect on the activation energies of key reaction steps can be calculated. mdpi.com This allows chemists to predict which catalyst modifications are most likely to increase reaction rates, improve yields, or enhance selectivity, thereby focusing experimental efforts on the most promising candidates. This approach accelerates the discovery of new catalytic systems for synthesizing valuable molecules like this compound.

Mechanistic Biological Investigations of 3 Ethyl 3,5 Dimethyl 2,3 Dihydro 1h Indole Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies of 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole Derivatives

Further research would be required to elucidate the potential biological activities and mechanistic pathways of this compound.

Development of Pharmacophore Models for Rational Design of Analogues

There is no evidence in the reviewed literature of pharmacophore models developed specifically from the structure of this compound. Pharmacophore modeling is a common strategy in drug design to identify the essential structural features required for biological activity, but this approach has not been applied to the target compound for the rational design of its analogues.

Molecular Docking and Molecular Dynamics Simulations of Compound-Biomolecule Complexes

No publications were identified that report molecular docking or molecular dynamics simulations involving this compound. Such computational studies are crucial for understanding how a compound might interact with biological targets.

Prediction of Binding Modes and Interaction Hotspots

Without molecular docking studies, there are no predictions available for the binding modes or interaction hotspots of this compound with any biomolecules.

Analysis of Conformational Changes Upon Binding

Similarly, the absence of molecular dynamics simulation data means there is no information on the potential conformational changes that might occur in either the compound or a target biomolecule upon binding.

Assessment of Antimicrobial, Antiviral, or Anticancer Properties in Cellular and Molecular Systems (Non-Human)

While the broader class of indole (B1671886) derivatives is widely investigated for various therapeutic properties, no specific studies on the antimicrobial, antiviral, or anticancer activities of this compound were found.

In Vitro Growth Inhibition Assays Against Microorganisms or Cancer Cell Lines

No data from in vitro growth inhibition assays for this compound against any microbial strains or cancer cell lines are available in the scientific literature. Therefore, its potential efficacy in these areas remains undetermined.

Identification of Specific Molecular Targets within Pathogens or Cancer Cells

Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the mechanistic biological investigations of this compound and its precise molecular targets within pathogens or cancer cells. While the broader class of indole and indoline (B122111) (2,3-dihydro-1H-indole) derivatives has been the subject of extensive research in drug discovery, data pinpointing the direct molecular interactions of this specific compound are not publicly available.

The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govresearchgate.net Research into various substituted indole and indoline derivatives has identified numerous molecular targets responsible for their observed anticancer and antimicrobial activities.

In the context of cancer, various indole derivatives have been found to exert their effects through mechanisms such as:

Inhibition of Protein Kinases: Many indole-based compounds are designed as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. nih.gov

Interaction with Tubulin: Some derivatives interfere with microtubule dynamics, a critical process in cell division. researchgate.net

Inhibition of Farnesyl Protein Transferase: Certain 3,3-disubstituted oxindole (B195798) derivatives have been identified as inhibitors of this enzyme, which is involved in oncogenic Ras signaling. google.com

In the realm of pathogens, indole derivatives have been shown to target essential microbial processes:

Inhibition of Cell Division Proteins: For instance, some indole compounds have been found to target the FtsZ protein, which is essential for bacterial cell division. nih.gov

Broad-Spectrum Antimicrobial Activity: Various synthetic indole derivatives have demonstrated activity against a range of bacteria and fungi, though their precise molecular targets are often not fully elucidated. nih.gov

Despite the extensive research into the broader families of indole and indoline compounds, the specific molecular targets of this compound remain uncharacterized in the available scientific literature. Further investigation would be required to identify the specific proteins or nucleic acids with which this compound interacts to elicit any potential biological activity.

Table of Potential Molecular Targets for Indole and Indoline Derivatives (General)

Target Class Specific Example(s) Therapeutic Area
Protein KinasesEGFR, VEGFR-2, BRAFV600ECancer
Cytoskeletal ProteinsTubulinCancer
EnzymesFarnesyl Protein TransferaseCancer
Bacterial Cell Division ProteinsFtsZInfectious Diseases

Advanced Applications in Chemical Research and Materials Science

Application of 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole as a Chiral Auxiliary or Building Block in Complex Synthesis

The structural features of this compound, particularly its chiral center at the C3 position, suggest its potential as a chiral auxiliary or a stereodefined building block in asymmetric synthesis. The indole (B1671886) scaffold is a privileged structure in many biologically active molecules. rsc.orgopenmedicinalchemistryjournal.com

The dihydroindole core is present in numerous natural products and pharmaceuticals. nih.govnih.gov A chiral, substituted dihydroindole like this compound could serve as a key intermediate in the synthesis of complex target molecules. Its utility would lie in its ability to introduce a specific stereochemistry that could be transferred to the final product. The synthesis of indole alkaloids, for instance, often involves the construction of complex polycyclic systems where a pre-existing chiral center can direct the stereochemical outcome of subsequent reactions. rsc.org

Hypothetical Synthetic Utility

Application Area Potential Role of this compound
Natural Product Synthesis Chiral building block for the asymmetric synthesis of indole alkaloids.
Pharmaceutical Intermediates Precursor for the synthesis of complex drug candidates with defined stereochemistry.

Beyond natural products, this compound could be employed in the synthesis of novel organic molecules with tailored properties. As a chiral scaffold, it could be incorporated into ligands for asymmetric catalysis or as a component of functional materials where stereochemistry plays a critical role in determining the material's properties.

Integration into Supramolecular Chemistry for Molecular Recognition and Self-Assembly

The indole nucleus is known to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group) and π-π stacking. These interactions are fundamental to supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures.

The dihydroindole framework could be functionalized to create host molecules capable of selectively binding to specific guest molecules. The ethyl and methyl groups on the scaffold could influence the shape and size of the binding cavity, potentially leading to selective recognition of small organic molecules or ions.

Through self-assembly, molecules of this compound, or its derivatives, could potentially form well-defined supramolecular structures such as gels, liquid crystals, or crystalline co-crystals. nih.gov The nature of these architectures would be dictated by the interplay of intermolecular forces.

Potential Supramolecular Interactions

Interaction Type Potential Role in Supramolecular Assembly
Hydrogen Bonding Directional interaction involving the N-H group, leading to linear or sheet-like assemblies.
π-π Stacking Interaction between the aromatic rings, contributing to the stability of stacked structures.
Van der Waals Forces Interactions involving the alkyl substituents, influencing the packing and overall architecture.

Potential in Optoelectronic, Photonic, or Sensing Materials

Indole derivatives have been investigated for their electronic and photophysical properties. rsc.org The electron-rich nature of the indole ring makes it a suitable component for organic electronic materials.

While specific data for this compound is unavailable, the general class of indole-containing polymers and small molecules has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents on the indole ring can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which are critical for device performance. Furthermore, the ability of the indole N-H group to act as a proton donor makes it a potential recognition site in chemical sensors.

Exploration of Photophysical Properties (e.g., Fluorescence, Absorption)

The photophysical behavior of indole derivatives is intrinsically linked to their molecular structure, including the nature and position of substituents on the indole ring. These modifications can significantly influence the electronic transitions and, consequently, the absorption and fluorescence spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the emission wavelength and changes in the quantum yield. However, without specific studies on this compound, any discussion of its specific properties would be speculative.

Further empirical research is required to characterize the photophysical profile of this compound. Such studies would typically involve:

UV-Visible Absorption Spectroscopy: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficients.

Fluorimetry: To measure the excitation and emission spectra, determine the fluorescence quantum yield, and assess the fluorescence lifetime.

Solvatochromism Studies: To investigate the effect of solvent polarity on the absorption and emission spectra, providing insights into the electronic structure of the molecule in its ground and excited states.

The absence of this fundamental data in the current body of scientific literature precludes a detailed analysis and the creation of data tables for its photophysical properties at this time.

Development of Fluorescent Probes or Sensor Components

The utility of a compound in the development of fluorescent probes or sensors is contingent on its photophysical properties, particularly a high fluorescence quantum yield and sensitivity of its fluorescence to specific analytes or environmental changes. Given the lack of available data on the photophysical characteristics of this compound, its application in the design of fluorescent probes or sensor components has not been reported in the scientific literature.

The development of a fluorescent probe typically involves the functionalization of a fluorophore—the core fluorescent molecule—with a recognition moiety that selectively interacts with the target analyte. This interaction then elicits a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), enabling detection.

While many indole derivatives have been successfully employed as scaffolds for fluorescent probes for various applications, including pH sensing and the detection of metal ions and biomolecules, there are no specific examples or research findings detailing the use of this compound for these purposes. mdpi.com The synthesis and characterization of novel indole derivatives for sensing applications is an active area of research, but to date, this specific compound has not been a subject of such investigations based on available records.

Future research into the photophysical properties of this compound is a necessary first step to determine its potential as a platform for the development of new fluorescent sensors.

Future Research Directions and Concluding Outlook

Exploration of Novel and Unconventional Synthetic Routes for 3-Ethyl-3,5-dimethyl-2,3-dihydro-1H-indole

While classical methods like the Fischer indole (B1671886) synthesis provide reliable access to indole derivatives, future research should focus on developing more efficient, sustainable, and unconventional routes to this compound. researchgate.net The construction of the C3-quaternary stereocenter is a key challenge that modern synthetic methods are well-equipped to address.

Key Research Thrusts:

Asymmetric Catalysis: Development of enantioselective methods to control the stereochemistry at the C3-position. This could involve transition-metal-catalyzed intramolecular cyclizations of appropriately substituted anilines.

Domino and One-Pot Reactions: Designing cascade reactions that build the dihydroindole core and install the substituents in a single, efficient operation. A potential approach involves a transition-metal-free amination of a tailored chlorostyrene derivative. acs.org

Photochemical Synthesis: Exploring light-mediated reactions, such as the photochemical cyclization of N-aryl enamines, could offer mild and selective pathways to the dihydroindole core. acs.org

Ring Expansion/Contraction Strategies: Unconventional methods, such as the ring expansion of isatins or oxindoles, could provide novel entry points to uniquely functionalized dihydroindoles that are otherwise difficult to access. acs.org

Reductive Fischer Indolization: A reductive variant of the interrupted Fischer indolization could be a powerful tool for rapidly assembling the core structure from simple precursors. acs.org

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric CatalysisHigh enantiopurity, access to specific stereoisomers.Catalyst design, substrate scope.
Domino ReactionsHigh atom economy, reduced waste, operational simplicity.Optimization of complex reaction cascades.
Photochemical SynthesisMild reaction conditions, unique reactivity patterns.Scalability, control of side reactions.
Ring Expansion/ContractionAccess to novel structural motifs.Substrate specificity, mechanistic complexity.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For this compound, these computational tools can guide the synthesis of analogs with optimized properties and predict their biological activities and synthetic feasibility.

Future Applications:

De Novo Design: Employing generative AI models to design novel dihydroindole derivatives with desired property profiles, such as enhanced binding affinity to a specific biological target or improved metabolic stability. springernature.comacm.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building ML models to predict the biological activity of new analogs based on their chemical structure. researchgate.netnih.gov This can prioritize the synthesis of the most promising compounds, saving time and resources.

ADMET Prediction: Using deep learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, thereby identifying potential liabilities early in the design phase.

Reaction Prediction and Synthesis Planning: Leveraging AI tools to predict the outcomes of potential chemical reactions and to devise optimal, multi-step synthetic routes to target molecules, including complex dihydroindoles. francis-press.comfrancis-press.com

Development of Advanced In Vitro and Ex Vivo Models for Deeper Mechanistic Insights (Non-Clinical)

To understand the biological effects of this compound, it is crucial to move beyond simple cell-line-based assays and utilize more physiologically relevant models. Advanced in vitro and ex vivo systems can provide deeper insights into its mechanism of action, target engagement, and potential therapeutic applications, particularly in complex fields like neuropharmacology. researchgate.net

Promising Models and Techniques:

Induced Pluripotent Stem Cell (iPSC)-Derived Models: Using iPSCs to generate specific human cell types, such as neurons or cardiomyocytes, to create patient- and disease-specific models for efficacy and toxicity testing.

3D Organoids: Developing three-dimensional "mini-organs" that better replicate the complex microenvironment of human tissues, allowing for more accurate predictions of a compound's in vivo effects. technologynetworks.com

Organs-on-a-Chip: Utilizing microfluidic devices that mimic the structure and function of human organs to study pharmacokinetics and pharmacodynamics in a dynamic system. newcellsbiotech.co.uk

Ex Vivo Tissue Analysis: Employing techniques like surface plasmon resonance (SPR) or thermal shift assays on isolated proteins or tissue preparations to directly measure compound binding and target engagement. nih.govnih.gov

These models will be instrumental in elucidating how the compound interacts with biological systems and in identifying its potential therapeutic value.

Discovery of New Reactivity Modes and Chemical Transformations

The unique substitution pattern of this compound may unlock novel chemical reactivity. The presence of a sterically hindered quaternary carbon at C3 could influence the electronic properties of the indole ring system and direct chemical transformations in unconventional ways.

Areas for Exploration:

C-H Functionalization: Investigating selective C-H activation at other positions of the dihydroindole ring (e.g., C4, C6, C7) to introduce new functional groups and build molecular complexity.

Ring-Distortion Chemistry: Exploring reactions that leverage the inherent ring strain or stereoelectronic effects induced by the 3,3-disubstitution to drive unique rearrangements or ring-opening reactions.

Novel Cycloaddition Reactions: Studying the participation of the dihydroindole core in cycloaddition reactions, where the substitution pattern could control regioselectivity and stereoselectivity. researchgate.net

Late-Stage Functionalization: Developing methods for modifying the core structure after its initial synthesis, which would be valuable for rapidly creating a library of analogs for structure-activity relationship studies.

Interdisciplinary Applications and Long-Term Research Trajectories for Dihydroindole Chemistry

The long-term research trajectory for this compound and related compounds lies at the intersection of chemistry, biology, and materials science. Given the diverse activities of indole derivatives, from anticancer to neuroprotective agents, this specific scaffold warrants broad investigation. mdpi.comresearchgate.net

Future Trajectories:

Targeted Therapeutics: A primary long-term goal is the development of this compound or its optimized analogs as a therapeutic agent. This will involve identifying its biological target(s), elucidating its mechanism of action, and advancing it through preclinical development.

Chemical Probes: Designing derivatives that can be used as chemical probes to study biological pathways. For example, incorporating fluorescent tags or photo-affinity labels could help visualize and identify protein-protein interactions. tandfonline.com

Functional Materials: Exploring the potential of dihydroindole derivatives in materials science, for instance, as components of organic light-emitting diodes (OLEDs), sensors, or catalysts, where the electronic properties of the indole core can be fine-tuned.

Integrated Discovery Platforms: The ultimate long-term vision involves creating a fully integrated research platform where AI-driven design, automated robotic synthesis, and high-throughput screening in advanced biological models work in a closed loop to accelerate the discovery and development of new dihydroindole-based molecules for a wide range of applications. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.